Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a hydrazine group, a benzyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of palladium catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.
Reduction: Reducing agents can be used to modify the carboxylate group.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar in structure but contains an oxo group instead of a hydrazine group.
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a hydroxy group, making it different in terms of reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic structure, used in different chemical reactions and applications.
Uniqueness
Benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 5-hydrazinyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c15-16-13-7-12-6-11(13)8-17(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9,15H2 |
InChI Key |
GBADLLJRHYSGES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN2C(=O)OCC3=CC=CC=C3)NN |
Origin of Product |
United States |
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